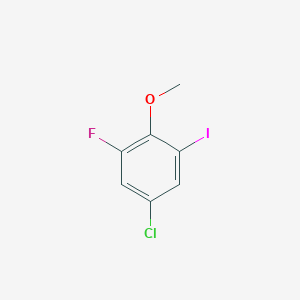
4-Chloro-2-fluoro-6-iodoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-6-iodoanisole is an organic compound with the molecular formula C7H5ClFIO It is a halogenated anisole derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-6-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) to the benzene ring, often achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-Chloro-2-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of multiple halogen atoms makes it suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Scientific Research Applications
4-Chloro-2-fluoro-6-iodoanisole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization and derivatization.
Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. The compound’s structure can be modified to create molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-iodoanisole depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
4-Chloro-2-fluoro-6-iodoanisole can be compared with other halogenated anisole derivatives, such as:
- 4-Bromo-2-fluoro-6-iodoanisole
- 4-Chloro-2-fluoro-6-bromoanisole
- 4-Chloro-2-fluoro-6-iodophenol
These compounds share similar structural features but differ in the type and position of halogen atoms. The presence of different halogens can influence the compound’s reactivity, stability, and potential applications. This compound is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H5ClFIO |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
InChI Key |
UFAFICUUCILRGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


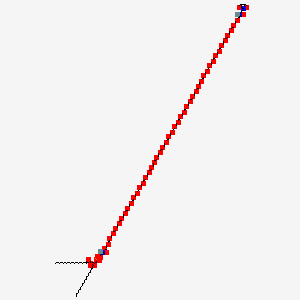
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
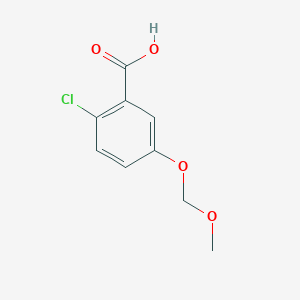
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
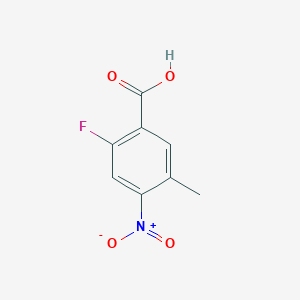
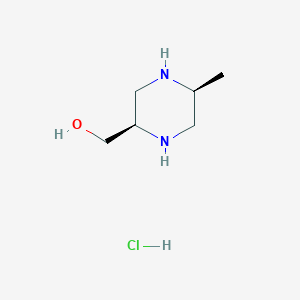
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
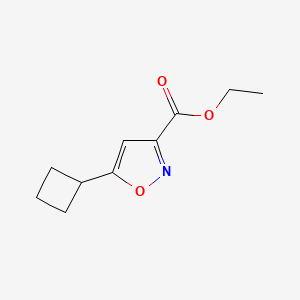
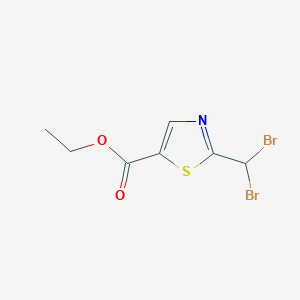
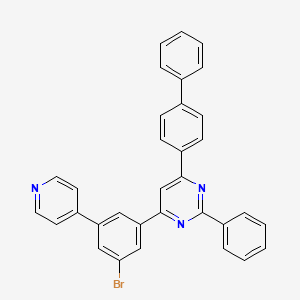
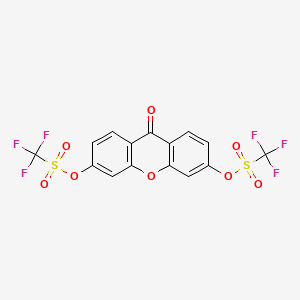
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
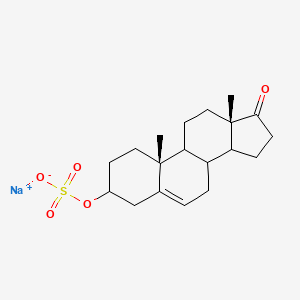
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
